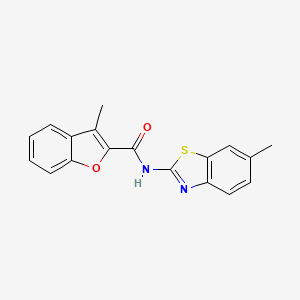

3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

Description

3-Methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core linked via a carboxamide group to a 6-methylbenzothiazole moiety. Benzofuran and benzothiazole scaffolds are well-documented in medicinal chemistry for their antimicrobial, anticancer, and enzyme-inhibitory properties . The methyl substituents at the 3-position of the benzofuran and the 6-position of the benzothiazole likely enhance lipophilicity and metabolic stability, influencing bioavailability and target binding.

Properties

IUPAC Name |

3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c1-10-7-8-13-15(9-10)23-18(19-13)20-17(21)16-11(2)12-5-3-4-6-14(12)22-16/h3-9H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTHZPFLEWRRST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=CC=CC=C4O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Introduction of Benzothiazole Moiety: The benzothiazole moiety can be introduced via a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.

Coupling Reaction: The final step involves coupling the benzofuran and benzothiazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of benzofuran compounds, including 3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, exhibit promising anticancer properties.

Case Studies:

- Cytotoxicity Testing: In a study evaluating various benzofuran derivatives against different cancer cell lines, the compound showed selective cytotoxicity towards K562 cells (chronic myelogenous leukemia) with an IC50 value of approximately 2.59 µM. This indicates a strong potential for inducing apoptosis in these cancer cells while exhibiting lower toxicity towards healthy keratinocytes (HaCaT) with an IC50 of 23.57 µM, resulting in a therapeutic index (TI) of 9.100 .

- Mechanism of Action: The mechanism behind the anticancer activity involves the induction of reactive oxygen species (ROS) and subsequent apoptosis. The compound was shown to increase ROS levels in K562 cells, which is associated with mitochondrial dysfunction and activation of caspases, crucial for the apoptotic pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains.

Findings:

- In vitro studies indicated that certain derivatives exhibited moderate antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL for these strains . This suggests that modifications to the benzofuran structure can enhance antimicrobial efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of benzofuran derivatives.

Key Insights:

Mechanism of Action

The mechanism of action of 3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide with structurally related benzothiazole- and benzofuran-containing analogs, emphasizing substituent effects, physicochemical properties, and biological activities:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Bromine (e.g., Z14 ) and chlorine (e.g., 5c ) improve antimicrobial potency by enhancing electrophilicity and interaction with microbial enzymes. Methyl Groups: The 6-methylbenzothiazole moiety is conserved across analogs, suggesting its role in stabilizing hydrophobic interactions with biological targets . Heterocyclic Cores: Thiazolidinone-containing derivatives (e.g., 6a ) exhibit stronger activity than hydrazide analogs (e.g., 5c ), likely due to improved hydrogen-bonding capacity.

Thiazolidinone derivatives (e.g., 6a) show higher melting points (184–210°C ), correlating with crystalline stability and purification feasibility.

Biological Activity: Derivatives with thiazolidinone cores (6a–j ) demonstrate broad-spectrum antimicrobial activity, often comparable to standard drugs like ciprofloxacin. Hydrazide-linked compounds (e.g., 5c ) show selective antifungal effects, suggesting scaffold-dependent target specificity.

Biological Activity

3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a complex structure that includes a benzofuran moiety and a benzothiazole substituent. The presence of these aromatic systems contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anticancer and antimicrobial domains. The following sections summarize key findings regarding its efficacy.

Anticancer Activity

Recent studies have demonstrated that this compound shows significant cytotoxic effects against several cancer cell lines:

- Cytotoxicity : In vitro assays revealed an IC50 value of approximately 2.59 µM against K562 chronic myelogenous leukemia cells, indicating potent cytotoxicity while exhibiting moderate toxicity towards normal cells (HaCaT) with an IC50 of 23.57 µM, resulting in a therapeutic index (TI) of 9.10 .

- Mechanism of Action : The compound was found to induce apoptosis in K562 cells by increasing reactive oxygen species (ROS) levels and activating caspases, which are crucial mediators of the apoptotic pathway .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial effects:

- Antibacterial Tests : The compound was screened against various bacterial strains, demonstrating selective antibacterial activity. Its effectiveness varied depending on the bacterial strain tested, highlighting the need for further exploration into its spectrum of activity .

Case Studies and Experimental Findings

Several case studies have provided insights into the biological activity of this compound:

- Cell Viability Assays : A comprehensive study involving multiple cancer cell lines (including prostate and colon cancer) assessed the compound's ability to reduce cell viability. Results indicated that it effectively reduced cell numbers in a dose-dependent manner .

- Flow Cytometry Analysis : Flow cytometry was utilized to confirm apoptosis induction by detecting phosphatidylserine externalization. The results indicated that treatment with the compound led to significant changes in cell membrane integrity consistent with apoptotic processes .

- Inflammatory Response Modulation : The compound also exhibited anti-inflammatory properties by significantly reducing interleukin-6 (IL-6) levels in treated cultures, suggesting potential applications in inflammatory diseases .

Data Tables

| Biological Activity | Cell Line/Type | IC50 (µM) | Comments |

|---|---|---|---|

| Cytotoxicity | K562 | 2.59 | High potency against leukemia cells |

| Cytotoxicity | HaCaT | 23.57 | Moderate toxicity towards healthy cells |

| Apoptosis Induction | K562 | N/A | Induces apoptosis via ROS generation |

| Antibacterial Activity | Various strains | Variable | Selective activity noted |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.